Class-Level Antimicrobial Potency: Benchmarking the Thiazolo[2,3-c][1,2,4]triazole Core Against Bacterial and Fungal Strains
No direct head-to-head antimicrobial data are publicly available for CAS 690960-11-3. However, a closely related class of thiazolo[2,3-c][1,2,4]triazole derivatives evaluated under uniform assay conditions provides a quantitative baseline for the scaffold. Compounds 10 and 37 from this series demonstrated broad-spectrum antibacterial activity, with MIC values of 8 µg/mL against S. mutans, 16 µg/mL against B. subtilis and E. coli, and 32 µg/mL against C. albicans [1]. The 5-(4-chlorophenyl) substituent present on 690960-11-3 is a common feature among active analogs in the literature, and the thioacetamide linker at position 3 is a validated attachment point for further derivatization [1][2]. Procurement of 690960-11-3 positions the user to access this validated scaffold with a substitution pattern that maintains the core pharmacophore while leaving the terminal amide available for custom functionalization in medicinal chemistry campaigns.
| Evidence Dimension | In vitro antimicrobial activity (MIC) |
|---|---|
| Target Compound Data | No direct MIC data available for CAS 690960-11-3 |
| Comparator Or Baseline | Thiazolo[2,3-c][1,2,4]triazole derivatives 10, 37 (ACS Omega 2024 study): MIC = 8 µg/mL (S. mutans), 16 µg/mL (B. subtilis, E. coli), 32 µg/mL (C. albicans) [1] |
| Quantified Difference | Not calculable—class-level baseline only. CAS 690960-11-3 bears the same core scaffold as active derivatives; empirical testing required to establish its own MIC. |
| Conditions | Broth microdilution assay against S. mutans, B. subtilis, E. coli, S. typhi, C. albicans; ACS Omega 2024 study [1] |
Why This Matters
Establishes that the thiazolo[2,3-c][1,2,4]triazole core itself is a productive antimicrobial scaffold; 690960-11-3 provides this core in a form amenable to systematic SAR exploration.
- [1] Purakkel UK, Praveena G, Madabhushi VY, Jadav SS, Prakasham RS, Dasugari Varakala S, Sriram D, Blanch EW, Maniam S. Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies. ACS Omega, 2024, 9(8), 8846–8861. DOI: 10.1021/acsomega.3c06324. View Source
- [2] Slivka M, Fizer M, Mariychuk R, Ostafin M, Moyzesh O, Koval G, Holovko-Kamoshenkova O, Rusyn I, Lendel V. Synthesis and Antimicrobial Activity of Functional Derivatives of thiazolo[2,3-c][1,2,4]triazoles. Letters in Drug Design & Discovery, 2022, 19(9), 791-799. DOI: 10.2174/1570180819666220110145659. View Source
